Decyclopentyl Zafirlukast Methyl Ester
Description
Decyclopentyl Zafirlukast Methyl Ester is a compound with the molecular formula C27H27N3O6S and a molecular weight of 521.59 . It is categorized as an impurity standard . The chemical name for this compound is N-[3-[[2-Methoxy-4-[[[(2-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic acid methyl ester .
Molecular Structure Analysis
The molecular structure of Decyclopentyl Zafirlukast Methyl Ester is represented by the SMILES notation: CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC)C)OC
.
Physical And Chemical Properties Analysis
Decyclopentyl Zafirlukast Methyl Ester has a molecular weight of 521.6 g/mol. It has a XLogP3-AA value of 4.2, indicating its lipophilicity. It has 2 hydrogen bond donors and 6 hydrogen bond acceptors .
Scientific Research Applications
Antibiotic Research
Decyclopentyl Zafirlukast Methyl Ester has been used in antibiotic research . The compound’s complex structure and unique properties make it a valuable tool in the development and testing of new antibiotics.
Apoptosis Studies
The compound has also been used in apoptosis studies . Apoptosis, or programmed cell death, is a crucial process in many biological systems, and understanding how compounds like Decyclopentyl Zafirlukast Methyl Ester interact with this process can provide valuable insights.
CXCR Research
Decyclopentyl Zafirlukast Methyl Ester has been used in research related to CXCR, a group of G protein-coupled receptors . These receptors play key roles in immune response, and studying them can help improve our understanding of immune system function.
ERK Research
The compound has been used in ERK research . ERK, or extracellular signal-regulated kinases, are proteins involved in regulating cellular processes such as growth and differentiation. Studying the effects of Decyclopentyl Zafirlukast Methyl Ester on these proteins can provide valuable insights.
Estrogen Receptor/ERR Research
Decyclopentyl Zafirlukast Methyl Ester has been used in research related to the estrogen receptor/ERR . This receptor is a key player in many biological processes, including the regulation of the menstrual cycle and the development of secondary sexual characteristics.
Fungal Research
The compound has been used in fungal research . It has been shown to have antifungal properties, making it a valuable tool in the development of new antifungal treatments.
GHSR Research
Decyclopentyl Zafirlukast Methyl Ester has been used in GHSR research . GHSR, or growth hormone secretagogue receptor, plays a crucial role in regulating growth hormone release in the body.
HCV Research
The compound has been used in HCV (Hepatitis C Virus) research . Understanding how Decyclopentyl Zafirlukast Methyl Ester interacts with the virus can provide valuable insights into potential treatments for Hepatitis C.
properties
IUPAC Name |
methyl N-[3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O6S/c1-17-7-5-6-8-25(17)37(33,34)29-26(31)19-10-9-18(24(14-19)35-3)13-20-16-30(2)23-12-11-21(15-22(20)23)28-27(32)36-4/h5-12,14-16H,13H2,1-4H3,(H,28,32)(H,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URZMDHMOLIPBIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655289 | |
Record name | Methyl [3-({2-methoxy-4-[(2-methylbenzene-1-sulfonyl)carbamoyl]phenyl}methyl)-1-methyl-1H-indol-5-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decyclopentyl Zafirlukast Methyl Ester | |
CAS RN |
1159195-67-1 | |
Record name | Zafirlukast decyclopentyl methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159195671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl [3-({2-methoxy-4-[(2-methylbenzene-1-sulfonyl)carbamoyl]phenyl}methyl)-1-methyl-1H-indol-5-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZAFIRLUKAST DECYCLOPENTYL METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ3J3C7QAE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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